molecular formula C15H11BrNNaO3 B000289 Bromfenac sodium CAS No. 91714-93-1

Bromfenac sodium

Cat. No. B000289
CAS RN: 91714-93-1
M. Wt: 356.15 g/mol
InChI Key: HZFGMQJYAFHESD-UHFFFAOYSA-M
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Description

Bromfenac Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily in ophthalmic solutions for the treatment of postoperative ocular inflammation and pain following cataract surgery . It is marketed under various brand names such as Bromday, Prolensa, and Xibrom .


Synthesis Analysis

The synthesis of Bromfenac Sodium involves adding ethanol, sodium hydroxide, and 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one into a pressurized reactor. The mixture undergoes a closed stirring reaction at 90°C, followed by cooling and pH adjustment with hydrochloric acid. The product is then decolorized, filtered, and crystallized to obtain Bromfenac Sodium .


Molecular Structure Analysis

Bromfenac Sodium has a molecular formula of C15H12BrNO3 and a molecular weight of 356.151 g/mol . It is soluble in water, methanol, and aqueous bases, and insoluble in chloroform and aqueous acids .


Chemical Reactions Analysis

As an NSAID, Bromfenac Sodium works by inhibiting prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes. It preferably acts on COX-2 and only has a low affinity for COX-1 .


Physical And Chemical Properties Analysis

Bromfenac Sodium is a solid substance with a characteristic odor . It has a melting point range of 284 to 286 °C .

Scientific Research Applications

Ophthalmic Applications

Bromfenac sodium, primarily used in ophthalmology, is a selective cyclooxygenase-2 inhibitor applied topically. Its potent anti-inflammatory effects are beneficial in various ophthalmic conditions:

  • Postoperative Inflammation and Pain in Cataract Surgery : Approved by the FDA, bromfenac sodium effectively reduces postoperative inflammation and ocular pain following cataract surgery. It may surpass steroids in reestablishing the blood–aqueous barrier (Carreño et al., 2012).

  • Refractive Surgery and Allergic Conjunctivitis : Its utility extends to refractive surgery and allergic conjunctivitis treatment, though not effective in dry eye conditions. Bromfenac also plays a role in inhibiting intraoperative miosis during cataract surgery (Carreño et al., 2012).

  • Choroidal Neovascularization and Ocular Oncology : Its applications in choroidal neovascularization and potentially in ocular oncology highlight its versatility in ophthalmology (Carreño et al., 2012).

  • Safety Profile : Studies indicate that bromfenac sodium is safe concerning corneal sensitivity and tear secretion, affirming its suitability in subjects with a normal ocular surface condition (Yanai et al., 2013).

Pharmacological Properties

Bromfenac sodium demonstrates a range of pharmacological properties:

  • Analgesic and Anti-inflammatory Activity : It exhibits substantial analgesic and anti-inflammatory properties, being more potent than several other NSAIDs in various assays. Its effectiveness in inhibiting prostaglandin synthesis contributes to these properties (Sancilio et al., 1987).

  • Intraoperative Miosis Prevention : Bromfenac sodium effectively maintains intraoperative pupil dilation and inhibits prostaglandin E2 during femtosecond laser-assisted cataract surgery (Chenhui et al., 2017).

Other Medical Conditions

Beyond ophthalmology, bromfenac sodium finds application in various medical conditions:

  • Treatment of Diabetic Macular Edema : Topical bromfenac demonstrates potential in reducing macular edema in patients with newly diagnosed diabetic macular edema, indicating its role beyond purely anti-inflammatory applications (Pinna et al., 2017).

  • Noninfectious Uveitis : Bromfenac 0.09% shows promise in treating macular edema secondary to noninfectious uveitis, offering an alternative therapeutic approach with a safe side effect profile (Saade et al., 2021).

Safety And Hazards

Bromfenac Sodium may inhibit platelet aggregation and prolong bleeding time. It may cause increased bleeding of ocular tissues when used in conjunction with ocular surgery . It is contraindicated for people with adverse reactions to NSAIDs, such as asthma or rashes . Prolonged use of Bromfenac Sodium eye drops may increase the risk of very serious side effects of the eye .

properties

IUPAC Name

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFGMQJYAFHESD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70273981
Record name Benzeneacetic acid,2-amino-3-(4-bromobenzoyl)-,monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromfenac sodium

CAS RN

91714-93-1
Record name Bromfenac sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid,2-amino-3-(4-bromobenzoyl)-,monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMFENAC SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X8YF771OU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
L David Waterbury, D Silliman… - Current medical research …, 2006 - Taylor & Francis
… ketorolac tromethamine and bromfenac sodium were potent inhibitors … bromfenac sodium was roughly 32 times more selective for COX-2 than COX-1. The potency of bromfenac sodium …
Number of citations: 136 www.tandfonline.com
PL Moses, B Schroeder, O Alkhatib, N Ferrentino… - The American journal of …, 1999 - Elsevier
… She was then administered bromfenac sodium (25 mg tid) for 10 days, with resolution of pain. However, pain immediately recurred after discontinuation of bromfenac and the patient …
Number of citations: 73 www.sciencedirect.com
N Endo, S Kato, K Haruyama, M Shoji… - Acta …, 2010 - Wiley Online Library
… Anterior-chamber flare values of all patients in the bromfenac sodium ophthalmic solution (BF) and steroidal solution (ST) groups. A significant difference was seen between the two …
Number of citations: 89 onlinelibrary.wiley.com
E Carreño, A Portero, DJ Galarreta… - Clinical …, 2012 - Taylor & Francis
Ophthalmic bromfenac sodium sesquihydrate is a topically applied selective cyclooxygenase (COX)-2 inhibitor. It is similar to amfenac, except for a bromine atom at the C 4 of the …
Number of citations: 20 www.tandfonline.com
Q Wang, K Yao, W Xu, P Chen, X Shentu, X Xie… - …, 2013 - karger.com
… compare bromfenac sodium with other ophthalmic NSAIDs. Therefore, further larger-size and longer-term follow-up investigations are required to determine whether bromfenac sodium …
Number of citations: 52 karger.com
K Miyake, T Ogawa, T Tajika, JA Gow… - Journal of ocular …, 2008 - liebertpub.com
… drop of bromfenac sodium ophthalmic solution 0.1%, we have constructed a model to predict how bromfenac sodium … The finding, in this clinical trial, that 1 dose of bromfenac sodium …
Number of citations: 31 www.liebertpub.com
DR MEHLISCH, RI FULMER - Journal of Women's Health, 1997 - liebertpub.com
… Single and multiple oral doses of bromfenac sodium (10 or 50 mg) were compared with … Bromfenac sodium (10 mg or 50 mg) is as effective as naproxen sodium (550 mg loading …
Number of citations: 30 www.liebertpub.com
DR Mehlisch - The Journal of Clinical Pharmacology, 1998 - Wiley Online Library
… Patients recorded their pain intensity at baseline and were then assigned to receive a single dose of bromfenac sodium (25 mg or 50 mg), tramadol (100 mg), or placebo, using a …
Number of citations: 15 accp1.onlinelibrary.wiley.com
GH Johnson, JD Van Wagoner, J Brown, SA Cooper - Clinical therapeutics, 1997 - Elsevier
… Bromfenac sodium (hereafter referred to as bromfenac) is a potent nonsteroidal, nonnarcotic analgesic agent that has antiinflammatory and antipyretic properties and has been shown …
Number of citations: 36 www.sciencedirect.com
TA Abdullah, NJ Ibrahim, MH Warsi - International journal of …, 2016 - ncbi.nlm.nih.gov
… In this perspective, a new novel nanocarrier, chondroitin sulfate (ChS)-chitosan (CS)-nanoparticles (NPs) are being evaluated for improved delivery of bromfenac sodium. …
Number of citations: 53 www.ncbi.nlm.nih.gov

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